Diammonium Glycyrrhizinate

Descripción

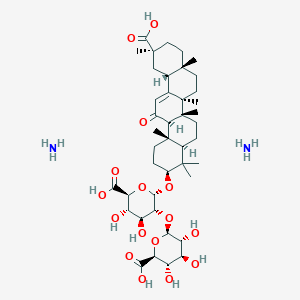

Structure

2D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.2H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);2*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPPIIOPGDLITJE-VLQRKCJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N2O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229561 |

Source

|

| Record name | Diammonium glycyrrhizinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79165-06-3, 53956-04-0 |

Source

|

| Record name | Diammonium glycyrrhizinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079165063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium glycyrrhizinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAMMONIUM GLYCYRRHIZINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9ZZD585U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diammonium glycyrrhizinate mechanism of action for anti-inflammatory effects

For Immediate Release

[City, State] – Diammonium glycyrrhizinate (DG), a derivative of glycyrrhizic acid from licorice root, is increasingly recognized for its potent anti-inflammatory properties. This technical guide provides an in-depth analysis of its mechanism of action, targeting researchers, scientists, and drug development professionals. The document synthesizes current experimental findings, detailing the molecular pathways DG modulates to exert its therapeutic effects.

Executive Summary

This compound's anti-inflammatory effects are multifaceted, primarily centered on the inhibition of key pro-inflammatory signaling cascades.[1][2][3] Experimental evidence from both in vitro and in vivo models demonstrates DG's ability to suppress the production of a range of inflammatory mediators, including cytokines, chemokines, and enzymes involved in the inflammatory response.[4][5][6] The core mechanisms involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the inhibition of inflammasome activation.[4][5][7][8]

Core Anti-Inflammatory Mechanisms

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1] this compound has been shown to effectively inhibit this pathway.[1][4][9] This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of target genes.[4][9]

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical regulator of inflammation.[4][10] DG has been demonstrated to inhibit the phosphorylation of these key kinases, thereby suppressing downstream inflammatory responses.[4][7]

Inhibition of Inflammasome Activation

Recent studies have indicated that glycyrrhizin (B1671929), the parent compound of DG, can inhibit the NLRP3 inflammasome.[11] This multiprotein complex is a key component of the innate immune system that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting NLRP3 inflammasome activation, DG can further curtail the inflammatory cascade.[11]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.

Table 1: In Vitro Anti-Inflammatory Effects of this compound

| Cell Line | Inflammatory Stimulus | DG Concentration | Measured Effect | Reference |

| BV-2 (murine microglia) | Aβ1–42 (5 μM) | 0.001 mg/mL | Significant decrease in mRNA levels of TNF-α, COX-2, iNOS, and IL-1β. | [4] |

| Rat airway smooth muscle cells | Histamine | Not specified | Inhibited proliferation and MMP-2 activity. | [8] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease Model | DG Dosage | Measured Effect | Reference |

| Mice | Aβ1–42-induced Alzheimer's Disease | 10 mg/kg/day, i.p. for 14 days | Significantly decreased mRNA levels of TNF-α, COX-2, iNOS, and IL-1β in the hippocampus. | |

| Rats | Acetic acid-induced ulcerative colitis | 40 mg/kg, i.a. daily for one week | Significantly lower expression of NF-κB, TNF-α, and ICAM-1 in colonic mucosa. | [9] |

| Rats | Spinal cord ischemia-reperfusion injury | 20 mg/kg, i.v. | Reduced neuron apoptosis by inhibiting NF-κB expression. | [12] |

| Mice | Concanavalin A-induced hepatitis | 75 mg/kg and 200 mg/kg | Inhibited the increase of ALT and AST levels. |

Experimental Protocols

In Vitro Model of Neuroinflammation

-

Cell Culture: BV-2 murine microglial cells were cultured in appropriate media.

-

Treatment: Cells were pretreated with DG (0.001 mg/mL) for 1 hour, followed by stimulation with Aβ1–42 (5 μM) for 3, 6, and 24 hours.

-

Analysis:

-

Real-time PCR: mRNA levels of TNF-α, COX-2, iNOS, and IL-1β were quantified.

-

Western Blotting: Protein levels of COX-2 and iNOS were determined.

-

Immunostaining: Translocation of NF-κB p65 was visualized.[4]

-

In Vivo Model of Alzheimer's Disease

-

Animal Model: Mice were used, with Alzheimer's disease induced by bilateral hippocampal injection of Aβ1–42.

-

Treatment: Mice were treated with DG (10 mg/kg per day, i.p.) for 14 days.

-

Analysis:

-

Real-time PCR: mRNA levels of inflammatory cytokines in the hippocampus were measured.

-

Western Blotting: Protein levels of inflammatory mediators and phosphorylation of MAPK pathway proteins (ERK, p38, JNK) in the hippocampus were assessed.

-

Immunostaining: Activation of microglia and astrocytes, and translocation of NF-κB p65 were analyzed in hippocampal tissue.[4]

-

Conclusion

This compound exhibits robust anti-inflammatory effects through the targeted inhibition of the NF-κB and MAPK signaling pathways. Its ability to reduce the expression and production of a wide array of pro-inflammatory mediators underscores its therapeutic potential in a variety of inflammatory conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of DG as a novel anti-inflammatory agent. Future investigations should continue to elucidate the intricate molecular interactions and explore its efficacy in diverse preclinical and clinical settings.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Facebook [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Attenuates Aβ1–42‐Induced Neuroinflammation and Regulates MAPK and NF‐κB Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound attenuates Aβ(1-42) -induced neuroinflammation and regulates MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. francis-press.com [francis-press.com]

- 9. Anti-inflammatory effect of this compound in a rat model of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Oral treatment with glycyrrhizin inhibits NLRP3 inflammasome activation and promotes microglial M2 polarization after traumatic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Research on the influence of this compound on the expression of NF-kappaB and neuron apoptosis after spinal cord ischemia-reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

Diammonium Glycyrrhizinate: A Technical Guide to its Pharmacological Properties and Biochemical Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium Glycyrrhizinate (DG), a derivative of glycyrrhizic acid from licorice root, is a compound with a significant and diverse pharmacological profile.[1][2][3][4] This technical guide provides an in-depth overview of the pharmacological properties and biochemical interactions of DG, focusing on its anti-inflammatory, antiviral, and hepatoprotective effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The guide summarizes key quantitative data, details experimental methodologies from pertinent studies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of DG's mechanisms of action.

Introduction

This compound is the diammonium salt of glycyrrhizin, the primary active constituent of the licorice plant (Glycyrrhiza uralensis).[3][4] It is known by various trade names, including Stronger Neo-Minophagen C (SNMC) and Glycyron.[1] DG has garnered considerable attention for its therapeutic potential, particularly in the management of liver diseases, inflammatory conditions, and viral infections.[1][2] Its multifaceted mechanism of action involves the modulation of key signaling pathways, interaction with viral proteins, and protection of cellular structures.[1][2][5] This guide delves into the core pharmacological and biochemical aspects of DG, providing a technical foundation for further research and development.

Pharmacological Properties

Anti-inflammatory Effects

DG exhibits potent anti-inflammatory properties through several mechanisms. A primary mode of action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which leads to increased local concentrations of cortisol, enhancing its anti-inflammatory effects.[1][2] Furthermore, DG modulates crucial inflammatory signaling pathways.

Biochemical Interactions:

-

NF-κB Pathway: DG has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway.[1][5] By suppressing the activation and nuclear translocation of NF-κB p65, DG reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS.[1][6] This inhibitory effect has been observed in various models, including neuroinflammation and ulcerative colitis.[5][6][7]

-

MAPK Pathway: DG also regulates the mitogen-activated protein kinase (MAPK) signaling pathway.[5][8] Studies have demonstrated that DG can decrease the phosphorylation of key MAPK proteins like ERK, p38, and JNK in response to inflammatory stimuli.[5][7] This modulation contributes to the suppression of inflammatory responses.

-

HMGB1/NLRP3 Cascade: In the context of Mycobacterium tuberculosis-induced inflammation, DG has been found to mitigate the inflammatory response by suppressing the activation of the HMGB1/NF-κB/NLRP3 signaling cascade.[9]

Antiviral Activity

DG possesses broad-spectrum antiviral activity against a range of viruses, including human coronaviruses (HCoV-OC43, HCoV-229E, and SARS-CoV-2), pseudorabies virus (PrV), and porcine parvovirus (PPV).[10][11][12]

Biochemical Interactions:

-

Inhibition of Viral Entry: A key antiviral mechanism of DG is the interruption of viral entry into host cells.[10][13] For coronaviruses, DG has been shown to bind to a conserved hydrophobic pocket of the receptor-binding domain (RBD) on the viral spike protein.[10][13][14] This interaction blocks the binding of the spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, thereby preventing viral entry.[14][15]

-

Inhibition of Viral Replication: DG has also been reported to inhibit the replication of various viruses.[1][15] While the precise mechanisms can vary between viruses, this often involves interference with viral life cycle processes within the host cell.

Hepatoprotective Effects

DG is widely recognized for its hepatoprotective properties and is used clinically for conditions like chronic hepatitis and liver fibrosis.[1][16][17]

Biochemical Interactions:

-

Membrane Stabilization and Enzyme Modulation: DG helps to stabilize hepatocyte membranes, preventing the leakage of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][3] It also modulates the levels of these enzymes, contributing to the overall improvement of liver function.[3]

-

Antioxidant Activity: DG can reduce hepatotoxicity by scavenging free radicals, thereby mitigating oxidative stress-induced liver damage.[3][4]

-

Immune Regulation: In models of T-cell-mediated fulminant hepatitis, DG has been shown to protect the liver by increasing the production of the anti-inflammatory cytokine IL-10 and the hepatocyte-protective cytokine IL-6.[18] It can also mitigate liver injury by inhibiting the proliferation of NKT cells and promoting the proliferation of regulatory T cells (Tregs).[17][19]

-

Modulation of Gut Microbiota and Bile Acid Signaling: DG has been shown to ameliorate obesity and related liver steatosis by modulating the gut microbiota and the Farnesoid X receptor (FXR) signaling pathway, which is involved in bile acid metabolism.[20]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Antiviral Activity of this compound

| Virus | Cell Line | Assay | Parameter | Value | Reference |

| HCoV-OC43 | HCT-8 | qRT-PCR | EC50 | 360 ± 21 μg/mL | [10] |

| HCoV-229E | Huh-7 | qRT-PCR | EC50 | 277 ± 4 μg/mL | [10] |

| SARS-CoV-2 | Vero E6 | qRT-PCR | EC50 | 115 - 391 μg/mL | [10][13] |

Table 2: Effects of this compound on Inflammatory Markers

| Model | Treatment | Marker | Effect | Reference |

| Aβ(1-42)-induced neuroinflammation (in vitro) | DG (0.001 mg/mL) + Aβ(1-42) | TNF-α, COX-2, iNOS, IL-1β mRNA | Significant decrease | [6] |

| Aβ(1-42)-induced neuroinflammation (in vivo) | DG (10 mg/kg/day) + Aβ(1-42) | TNF-α, COX-2, iNOS, IL-1β mRNA | Significant decrease | [6] |

| Spinal cord ischemia-reperfusion (rats) | DG (20 mg/kg) | NF-κB p65 expression inhibition | 15.40% (3h), 20.17% (24h), 19.28% (72h), 11.11% (168h) | [21] |

| Spinal cord ischemia-reperfusion (rats) | DG (20 mg/kg) | Neuron apoptosis inhibition | 27.79% (3h), 27.23% (24h), 13.08% (72h), 26.74% (168h) | [21] |

Table 3: Hepatoprotective Effects of this compound

| Model | Treatment | Parameter | Effect | Reference |

| CCl4-induced acute liver injury (mice) | Baicalin-DG Micelles | Serum ALT and AST | Significant reduction compared to individual drugs | [22][23] |

| Concanavalin A-induced hepatitis (mice) | DG (75 and 200 mg/kg) | Serum ALT and AST | Significant decrease | [19] |

| Alcohol-induced liver injury (mice) | DG | Liver injury, inflammation, lipid deposition | Significant alleviation | [24] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the pharmacological properties of this compound.

In Vitro Antiviral Assays

-

Cell Culture and Virus Infection:

-

Appropriate cell lines (e.g., HCT-8, Huh-7, Vero E6) are cultured in suitable media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and infected with the virus of interest at a specific multiplicity of infection (MOI).

-

This compound is added at various concentrations before, during, or after viral infection to determine its effect on different stages of the viral life cycle.[10][12]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from infected cells at a designated time post-infection.

-

Reverse transcription is performed to synthesize cDNA.

-

qRT-PCR is carried out using primers and probes specific to a viral gene to quantify the amount of viral RNA.

-

The 50% effective concentration (EC50) is calculated based on the dose-dependent reduction in viral RNA levels.[5][7][10]

-

-

Plaque Reduction Assay:

-

Cell monolayers are infected with the virus in the presence of varying concentrations of DG.

-

After an incubation period to allow for viral attachment, the inoculum is removed, and the cells are overlaid with a medium containing agar (B569324) or methylcellulose (B11928114) to restrict virus spread.

-

After a further incubation period, the cells are fixed and stained to visualize plaques (zones of cell death).

-

The number of plaques is counted, and the concentration of DG that inhibits plaque formation by 50% is determined.[11]

-

In Vivo Animal Models

-

Model of Neuroinflammation:

-

Alzheimer's disease-like pathology is induced in mice by bilateral hippocampal injection of Aβ(1-42) peptide.

-

Mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally) for a specified duration.

-

Behavioral tests (e.g., Morris water maze) are conducted to assess cognitive function.

-

At the end of the experiment, brain tissues are collected for histological and biochemical analysis.[5][7]

-

-

Model of Hepatitis:

-

Acute liver injury is induced in mice by intraperitoneal injection of Concanavalin A or carbon tetrachloride (CCl4).[17][22][23]

-

Mice are pre-treated with DG at different doses before the induction of liver injury.

-

Blood samples are collected to measure serum levels of ALT and AST.

-

Liver tissues are harvested for histopathological examination (e.g., H&E staining) and analysis of inflammatory markers.[17][19][23]

-

Biochemical Assays

-

Western Blotting:

-

Proteins are extracted from cells or tissues and their concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB p65, COX-2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry.[5][6][7]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Used to measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum samples.

-

A microplate is coated with a capture antibody specific to the cytokine of interest.

-

Samples and standards are added to the wells, followed by a detection antibody.

-

A substrate is added to produce a colorimetric signal, which is proportional to the amount of cytokine present.[16]

-

-

Surface Plasmon Resonance (SPR) Assay:

-

Used to study the binding interaction between DG and viral proteins in real-time.

-

A viral protein (e.g., SARS-CoV-2 RBD) is immobilized on a sensor chip.

-

Different concentrations of DG are flowed over the chip surface.

-

The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface, allowing for the determination of binding kinetics.[13]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: DG inhibits inflammation by suppressing the MAPK and NF-κB signaling pathways.

Caption: DG blocks coronavirus entry by binding to the spike protein's RBD.

Caption: A typical workflow for assessing the hepatoprotective effects of DG in vivo.

Drug Interactions and Other Considerations

This compound can interact with other medications. It may enhance the effects of corticosteroids, and caution is advised when co-administered with potassium-sparing diuretics due to the risk of hypokalemia.[1] DG can also inhibit certain cytochrome P450 enzymes, potentially affecting the metabolism of drugs like warfarin (B611796) and statins.[1][25] Furthermore, studies have shown that DG can influence the expression and activities of UDP-glucuronosyltransferases (UGTs), which are involved in the metabolism of various drugs.[26] These potential interactions should be carefully considered in both research and clinical settings.

Conclusion

This compound is a pharmacologically active compound with well-documented anti-inflammatory, antiviral, and hepatoprotective properties. Its mechanisms of action are multifaceted, involving the modulation of key cellular signaling pathways like NF-κB and MAPK, direct interaction with viral proteins to inhibit cellular entry, and the regulation of immune responses to protect against liver injury. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the therapeutic potential of DG. The visualization of its biochemical interactions and experimental workflows aims to facilitate a clearer understanding for researchers and drug development professionals, encouraging continued exploration of this promising natural compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound [benchchem.com]

- 3. Facebook [cancer.gov]

- 4. This compound | C42H68N2O16 | CID 656656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound attenuates Aβ(1-42) -induced neuroinflammation and regulates MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates Aβ1–42‐Induced Neuroinflammation and Regulates MAPK and NF‐κB Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. francis-press.com [francis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antiviral effect of this compound and lithium chloride on cell infection by pseudorabies herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiviral Effect of this compound on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Hepatoprotective effect of this compound in the treatment of pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. This compound, a component of traditional Chinese medicine Gan-Cao, prevents murine T-cell-mediated fulminant hepatitis in IL-10- and IL-6-dependent manners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | this compound Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling [frontiersin.org]

- 21. [Research on the influence of this compound on the expression of NF-kappaB and neuron apoptosis after spinal cord ischemia-reperfusion injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - ProQuest [proquest.com]

- 23. This compound-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound ameliorates alcohol-induced liver injury by reducing oxidative stress, steatosis, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Effect of this compound on pharmacokinetics of omeprazole by regulating cytochrome P450 enzymes and plasma protein binding rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of this compound on hepatic and intestinal UDP-Glucuronosyltransferases in rats: Implication in herb-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Diammonium Glycyrrhizinate: A Technical Overview of its Antiviral and Hepatoprotective Actions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diammonium Glycyrrhizinate (DG), a derivative of glycyrrhizic acid from licorice root, has garnered significant scientific interest for its pronounced antiviral and hepatoprotective properties.[1][2] This technical guide synthesizes the current understanding of DG's mechanisms of action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols utilized to elucidate these effects and provides visual representations of key signaling pathways and experimental workflows to facilitate comprehension and further research in the field of drug discovery and development.

Antiviral Properties of this compound

This compound has demonstrated broad-spectrum antiviral activity against a range of human and animal viruses.[3][4][5] Its primary antiviral mechanism involves the inhibition of viral entry into host cells.

Mechanism of Antiviral Action

DG has been shown to effectively inhibit the replication of several human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2, along with its variants.[3][6] The principal mechanism is the interruption of spike-mediated cellular entry.[3][6] Studies have indicated that DG can directly bind to a conserved hydrophobic pocket of the receptor-binding domain (RBD) on the viral spike protein.[6] This interaction blocks the binding of the spike protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby preventing viral entry and subsequent replication.[6]

Beyond coronaviruses, DG has also shown inhibitory effects against other viruses such as pseudorabies virus (PrV) and porcine parvovirus (PPV).[4][7] The mode of action in these cases also appears to involve direct interaction with the virus particle, reducing its infectivity.[4][8] Furthermore, DG has been observed to reduce apoptosis in virus-infected cells.[7]

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been quantified in various in vitro studies. The half-maximal effective concentration (EC50) values against different viruses are summarized below.

| Virus Strain | Cell Line | EC50 (μg/mL) | Reference |

| HCoV-OC43 | HCT-8 | 360 ± 21 | [6] |

| HCoV-229E | Huh-7 | 277 ± 4 | [6] |

| SARS-CoV-2 (Original) | Vero E6 | 115 - 391 | [3][6] |

| SARS-CoV-2 Variants (B.1.1.7, B.1.351, BA.5, EG.5, XBB.1.16) | Vero E6 | 115 - 391 | [6] |

Experimental Protocols for Antiviral Assays

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

-

Cell Seeding: Plate susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to confluence.

-

Drug Treatment: Pre-treat the virus with serially diluted concentrations of this compound at 37°C for 1 hour.[8]

-

Infection: Infect the confluent cell monolayers with the pre-treated virus suspension (e.g., at a multiplicity of infection of 0.01).

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the corresponding concentration of the drug.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until viral plaques are visible.

-

Staining and Counting: Fix the cells with 4% paraformaldehyde, stain with 1% crystal violet, and count the number of plaques. The inhibition rate is calculated as [(plaques in control - plaques in treatment) / plaques in control] x 100%.[8]

Caption: Workflow for Plaque-Reduction Assay.

This method quantifies the reduction in viral RNA levels in infected cells following treatment with DG.

-

Cell Culture and Infection: Seed cells in 96-well plates and infect with the virus.

-

Drug Treatment: Treat the infected cells with various concentrations of DG.

-

RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit.

-

qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to a viral gene (e.g., N gene for coronaviruses) and a housekeeping gene (e.g., GAPDH) for normalization.[6]

-

Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method. The EC50 value is determined by plotting the percentage of viral RNA reduction against the log of the drug concentration.

Hepatoprotective Properties of this compound

This compound is clinically used for the treatment of liver diseases due to its anti-inflammatory, antioxidant, and immunomodulatory effects.[1][9]

Mechanism of Hepatoprotective Action

The hepatoprotective effects of DG are multi-faceted and involve the modulation of several key signaling pathways.

-

Anti-inflammatory Effects: DG inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][10] By preventing the translocation of the p65 subunit of NF-κB to the nucleus, DG suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][11] It also downregulates the expression of inflammatory enzymes like iNOS and COX-2.[11]

-

Antioxidant Effects: DG has been reported to reduce oxidative stress.[12][13] It can ameliorate alcohol-induced liver injury by reducing oxidative stress, steatosis, and inflammation.[12]

-

Modulation of Apoptosis: DG can inhibit caspase-3 expression, a key enzyme in the apoptotic cascade, thereby reducing hepatocyte apoptosis.[11][14] This is partly achieved through the activation of the Akt signaling pathway.[11]

-

Immunomodulation: DG can modulate the immune response in the liver. In a model of autoimmune hepatitis, DG was shown to inhibit the proliferation of NKT cells while promoting the proliferation of regulatory T cells (Tregs), thereby mitigating liver injury.[9][15]

-

Regulation of MAPK Pathway: DG can inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are involved in inflammatory responses.[10][11]

Caption: DG's Hepatoprotective Signaling Pathways.

Quantitative Hepatoprotective Efficacy

The hepatoprotective effects of this compound have been demonstrated in various animal models of liver injury.

| Animal Model | DG Dosage | Effect on Liver Enzymes | Reference |

| CCl4-induced acute liver injury in mice | - | Significantly reduced serum ALT and AST levels | [16] |

| Concanavalin (B7782731) A-induced autoimmune hepatitis in mice | 75 and 200 mg/kg | Reduced serum ALT and AST levels | [9] |

| Anti-tuberculosis drug-induced liver injury in patients | - | Lower incidence of liver injury; significantly lower TBIL, ALT, and AST levels post-treatment | [17][18] |

| Alcohol-induced liver injury in mice | - | Alleviated liver injury, inflammation, and lipid deposition | [12] |

Experimental Protocols for Hepatoprotective Studies

This protocol describes a common method to induce and evaluate hepatoprotection in an animal model.

-

Animal Acclimatization: Acclimate male C57BL/6J mice for one week with free access to food and water.

-

Model Induction: Induce liver injury by intraperitoneal injection of a hepatotoxic agent (e.g., concanavalin A at 20 mg/kg).

-

Drug Administration: Administer this compound (e.g., 75 or 200 mg/kg) intraperitoneally 2 hours before the induction of liver injury.[9]

-

Sample Collection: Sacrifice the mice at different time points (e.g., 6 and 24 hours) after induction.[9] Collect blood and liver tissue samples.

-

Biochemical Analysis: Measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.

-

Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate the degree of liver damage, inflammation, and necrosis.

Caption: Workflow for Hepatoprotective Animal Study.

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Homogenize liver tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Conclusion

This compound exhibits significant potential as both an antiviral and a hepatoprotective agent. Its well-defined mechanisms of action, including the inhibition of viral entry and the modulation of key inflammatory and apoptotic pathways, make it a compelling candidate for further drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic applications of this promising natural compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral Effect of this compound on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry [mdpi.com]

- 7. Antiviral effect of this compound and lithium chloride on cell infection by pseudorabies herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral effect of this compound and lithium chloride on cell infection by pseudorabies herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. This compound Attenuates Aβ1–42‐Induced Neuroinflammation and Regulates MAPK and NF‐κB Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of this compound in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound ameliorates alcohol-induced liver injury by reducing oxidative stress, steatosis, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of this compound in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hepatoprotective effect of this compound and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatoprotective effect of this compound in the treatment of pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hepatoprotective effect of this compound in the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Diammonium Glycyrrhizinate on the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diammonium Glycyrrhizinate (DAG), a derivative of Glycyrrhizic Acid found in licorice root, has demonstrated significant anti-inflammatory properties. A substantial body of evidence points to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides an in-depth overview of the mechanisms by which DAG exerts its effects on this pathway, supported by quantitative data from preclinical studies. Furthermore, it offers detailed experimental protocols for key assays and visual representations of the signaling cascades and workflows to facilitate further research and drug development in this area.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm through binding to inhibitory proteins known as IκBs (Inhibitor of κB).[3] Upon stimulation by various pro-inflammatory signals, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[3][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB p65 subunit, leading to its translocation into the nucleus.[3][5] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2 and iNOS.[1][2][3]

This compound as a Modulator of NF-κB Signaling

This compound exerts its anti-inflammatory effects by intervening at multiple points within the NF-κB signaling cascade. The primary mechanism of action is the inhibition of NF-κB p65 subunit's translocation from the cytoplasm to the nucleus.[3][6] This has been observed in various cell and animal models of inflammation, including neuroinflammation, cerebral ischemia-reperfusion injury, and ulcerative colitis.[3][7][8][9]

Beyond inhibiting p65 translocation, studies suggest that DAG and its parent compound, Glycyrrhizic Acid, may also affect upstream signaling events. This includes the potential to suppress the phosphorylation and subsequent degradation of IκBα, thereby preventing the release of NF-κB.[4][5] Furthermore, the modulation of signaling pathways that converge on NF-κB, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, has also been implicated in the anti-inflammatory action of DAG.[2][3][6] Another key mechanism is the direct binding and inhibition of High Mobility Group Box 1 (HMGB1), an alarmin that can activate the NF-κB pathway.[1][10]

The culmination of these inhibitory actions is a significant reduction in the expression of NF-κB target genes, leading to decreased production of pro-inflammatory mediators like TNF-α, IL-1β, IL-6, COX-2, and iNOS.[3][5][7]

Caption: The NF-κB signaling pathway and points of inhibition by this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of DAG on various components of the NF-κB pathway and downstream inflammatory markers as reported in several preclinical studies.

Table 1: In Vitro Effects of this compound on NF-κB Signaling and Inflammatory Mediators

| Cell Line | Stimulus | DAG Concentration | Measured Parameter | Result | Reference |

| BV-2 microglia | Aβ1–42 (5 μM) | 0.001 mg/mL | TNF-α mRNA | Significantly decreased vs. Aβ1–42 alone | [3] |

| BV-2 microglia | Aβ1–42 (5 μM) | 0.001 mg/mL | COX-2 mRNA | Significantly decreased vs. Aβ1–42 alone | [3] |

| BV-2 microglia | Aβ1–42 (5 μM) | 0.001 mg/mL | iNOS mRNA | Significantly decreased vs. Aβ1–42 alone | [3] |

| BV-2 microglia | Aβ1–42 (5 μM) | 0.001 mg/mL | IL-1β mRNA | Greatly decreased vs. Aβ1–42 alone | [3] |

| BV-2 microglia | Aβ1–42 (5 μM) | 0.001 mg/mL | p65 nuclear translocation | Significantly attenuated | [3] |

| Macrophages | M. tuberculosis | Not specified | TNF-α, IL-6, IL-1β | Suppressed expression | [11] |

Table 2: In Vivo Effects of this compound on NF-κB Signaling and Inflammatory Mediators

| Animal Model | Insult | DAG Dosage | Measured Parameter | Result | Reference |

| AD Mice | Aβ1–42 injection | 10 mg/kg/day (i.p.) | COX-2 mRNA (hippocampus) | Decreased by ~22.57% vs. Aβ1–42 group | [3] |

| AD Mice | Aβ1–42 injection | 10 mg/kg/day (i.p.) | TNF-α mRNA (hippocampus) | Decreased by ~33.57% vs. Aβ1–42 group | [3] |

| AD Mice | Aβ1–42 injection | 10 mg/kg/day (i.p.) | iNOS mRNA (hippocampus) | Decreased by ~75.95% vs. Aβ1–42 group | [3] |

| AD Mice | Aβ1–42 injection | 10 mg/kg/day (i.p.) | IL-1β mRNA (hippocampus) | Decreased by ~41.21% vs. Aβ1–42 group | [3] |

| AD Mice | Aβ1–42 injection | 10 mg/kg/day (i.p.) | p65 nuclear expression (hippocampus) | Significantly attenuated | [3] |

| Rat Ulcerative Colitis | Acetic acid | Not specified | NF-κB, TNF-α, ICAM-1 expression | Significantly lower than acetic acid group | [9] |

| Rat Spinal Cord Ischemia-Reperfusion | Ischemia-Reperfusion | Not specified | NF-κB p65 expression inhibition | 15.40% at 3h, 20.17% at 24h | [12] |

| Mice Focal Cerebral Ischemia-Reperfusion | MCAO | 20 mg/kg/day (i.p.) | NF-κB, TNF-α, IL-1, COX-2, iNOS | Significant reduction | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of DAG on the NF-κB signaling pathway.

Caption: A typical experimental workflow to investigate the effects of DAG on NF-κB signaling.

Western Blot for Phosphorylated and Total NF-κB p65

This protocol is for the detection of phosphorylated p65 (Ser536) and total p65 in cell lysates.

-

1. Cell Lysis and Protein Quantification:

-

Culture cells (e.g., BV-2 microglia) and treat with DAG followed by a pro-inflammatory stimulus (e.g., Aβ1–42).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Keep samples on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

2. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

-

-

3. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against phospho-p65 (Ser536) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

For total p65 and a loading control (e.g., β-actin or GAPDH), the membrane can be stripped and re-probed with the respective primary antibodies.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization of p65 localization within the cell.

-

1. Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or BV-2) on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of DAG for 1-2 hours.

-

Stimulate with a pro-inflammatory agent (e.g., TNF-α, 20 ng/mL) for 30-60 minutes.

-

-

2. Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

3. Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 (e.g., 1:400 dilution in 1% BSA/PBST) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, 1:1000 in 1% BSA/PBST) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

-

4. Imaging:

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize and capture images using a fluorescence microscope. The nuclear translocation is quantified by comparing the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

-

Real-Time Quantitative PCR (RT-qPCR) for Pro-inflammatory Gene Expression

This protocol is for quantifying the mRNA levels of NF-κB target genes.

-

1. RNA Extraction and cDNA Synthesis:

-

Treat cells as described in the previous protocols.

-

Extract total RNA from cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

2. qPCR:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., TNF-α, IL-6, COX-2, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.

-

Example Primer Sequences (Human):

-

TNF-α Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3'

-

TNF-α Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'

-

IL-6 Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3'

-

IL-6 Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Perform the qPCR using a real-time PCR system with a typical thermal cycling profile: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Include a melt curve analysis to ensure primer specificity.

-

-

3. Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

-

Conclusion and Future Directions

This compound has emerged as a potent modulator of the NF-κB signaling pathway, offering a promising therapeutic strategy for a variety of inflammatory conditions. Its ability to inhibit the nuclear translocation of p65 and suppress the expression of downstream pro-inflammatory genes is well-documented. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of DAG.

Future research should focus on elucidating the precise molecular interactions between DAG and the upstream components of the NF-κB pathway, such as the IKK complex. Moreover, well-designed clinical trials are necessary to translate the promising preclinical findings into effective treatments for human diseases driven by aberrant NF-κB activation. The continued investigation of DAG's role in modulating this critical inflammatory pathway holds significant promise for the development of novel anti-inflammatory therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. licorbio.com [licorbio.com]

- 7. Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrophoretic Mobility Shift Assay Analysis of NF-κB DNA Binding | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Cellular Transformation of Diammonium Glycyrrhizinate: A Technical Guide to its Metabolism into Glycyrrhetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diammonium Glycyrrhizinate (DG), a salt of glycyrrhizic acid (GL), is a prominent bioactive compound extracted from licorice root. Renowned for its anti-inflammatory, hepatoprotective, and antiviral properties, its therapeutic efficacy is intrinsically linked to its metabolic conversion into the active metabolite, 18β-glycyrrhetic acid (GA). This technical guide provides an in-depth exploration of the cellular and microbial metabolism of DG to GA, offering detailed experimental protocols, quantitative data, and visualizations of the key pathways involved. Understanding this metabolic journey is crucial for optimizing its therapeutic applications and predicting potential drug interactions.

Core Metabolic Pathway: A Tale of Gut Microbiota

Contrary to direct cellular metabolism by host tissues, the primary conversion of DG (as glycyrrhizic acid) to glycyrrhetic acid is predominantly carried out by the enzymatic machinery of the intestinal microbiota.[1][2] Orally administered DG has poor bioavailability and is largely hydrolyzed in the gut.[3] This biotransformation is a two-step process mediated by bacterial β-D-glucuronidases.

-

Step 1: Hydrolysis to an Intermediate. The first step involves the hydrolysis of the terminal glucuronic acid moiety of glycyrrhizic acid to form the intermediate, 3-O-β-D-monoglucuronyl-18β-glycyrrhetic acid (GAMG).[4]

-

Step 2: Formation of the Active Metabolite. The intermediate, GAMG, is then further hydrolyzed by a distinct bacterial β-D-glucuronidase to yield the pharmacologically active aglycone, 18β-glycyrrhetic acid (GA).[5]

While the gut microbiota are the primary drivers of this conversion, some evidence suggests that host lysosomal β-D-glucuronidases, particularly in the liver, can hydrolyze glycyrrhizic acid to GAMG. However, the subsequent conversion to GA by these host enzymes is significantly slower and species-dependent.[6]

Metabolic Pathway Diagram

Quantitative Data on Metabolism and Interactions

The efficiency of the metabolic conversion of DG to GA and its potential for drug interactions are critical parameters in drug development. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Enzyme Kinetic Parameters for Glycyrrhizic Acid Hydrolysis

| Enzyme Source | Substrate | Km | Vmax | Reference |

| Penicillium purpurogenum Li-3 β-glucuronidase | Glycyrrhizin (B1671929) | 0.33 mM | 59.0 mmol mg⁻¹ min⁻¹ | [7] |

| Chaetomium globosum DX-THS3 β-glucuronidase | Glycyrrhizin | 0.134 mM | 236.42 mM/min/mg | [8] |

| Rat Liver Lysosomal β-D-glucuronidase | Glycyrrhizin | 2 x 10⁻⁵ M | Not Reported | [6] |

Table 2: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Licorice Constituents

| Compound | CYP Isoform | IC₅₀ | Reference |

| Licoisoflavone B | CYP2B6 | 16.0 ± 3.9 µM | [9] |

| Licoisoflavone B | CYP2C8 | 7.4 ± 1.1 µM | [9] |

| Licoisoflavone B | CYP2C9 | 4.9 ± 0.4 µM | [9] |

| Licoisoflavone B | CYP3A (testosterone) | 26.7 ± 12.8 µM | [9] |

| Glycyrrhiza glabra Extract | CYP2B6, CYP2C8, CYP2C9, CYP2C19 | Moderate Inhibition | [10] |

| Glycyrrhiza uralensis Extract | CYP2B6, CYP2C8, CYP2C9, CYP2C19 | Strong to Moderate Inhibition | [10] |

| Glycyrrhiza inflata Extract | CYP2C enzymes, CYP1A2, CYP2B6, CYP2D6, CYP3A4 | Strong to Moderate Inhibition | [10] |

Experimental Protocols

Accurate assessment of the metabolism and permeability of DG and its metabolites requires robust experimental models. The following are detailed methodologies for key in vitro and ex vivo experiments.

Caco-2 Cell Permeability Assay

This assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

a. Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-28 days to allow for differentiation into a confluent, polarized monolayer. Change the culture medium every 2-3 days.

-

Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are suitable for permeability studies.[11]

b. Bidirectional Permeability Assay:

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Pre-incubate the monolayers with the transport buffer for 30 minutes at 37°C.

-

Apical to Basolateral (A → B) Transport: Add the test compound (DG, GAMG, or GA) dissolved in transport buffer to the apical (donor) compartment. Add fresh transport buffer to the basolateral (receiver) compartment.

-

Basolateral to Apical (B → A) Transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

-

Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

-

At the end of the incubation, collect samples from both the donor and receiver compartments for analysis by a suitable method (e.g., LC-MS/MS).

c. Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport across the monolayer.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.[12]

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This in situ model provides a more physiologically relevant assessment of intestinal permeability.

a. Surgical Procedure:

-

Fast male Sprague-Dawley rats for 12 hours with free access to water.

-

Anesthetize the rats (e.g., with pentobarbital (B6593769) solution, 30 mg/kg, i.p.).

-

Make a midline abdominal incision and carefully isolate a 10 cm segment of the jejunum.

-

Cannulate both ends of the intestinal segment with plastic tubing, ensuring the blood supply remains intact.[13][14]

b. Perfusion Experiment:

-

Prepare a perfusion solution by dissolving the test compound in Krebs-Ringer buffer.

-

Initially, rinse the intestinal segment with isotonic saline (37°C).

-

Perfuse the segment with a blank perfusion solution for 30 minutes to reach a steady state.

-

Perfuse the intestinal segment with the drug-containing solution at a constant flow rate (e.g., 0.2 ml/min) for a defined period (e.g., 90 minutes).[15]

-

Collect the perfusate from the outlet at regular intervals.

-

At the end of the experiment, measure the length of the perfused segment.

c. Data Analysis: Determine the concentration of the drug in the collected samples by HPLC or LC-MS/MS. Calculate the effective permeability coefficient (Peff) after correcting for net water flux using a non-absorbable marker.[13]

Everted Gut Sac Model

This ex vivo model is useful for studying drug absorption mechanisms and intestinal metabolism.

a. Preparation of Everted Sacs:

-

Euthanize a fasted rat and excise a segment of the small intestine.

-

Gently flush the intestinal segment with cold saline.

-

Carefully evert the intestinal segment over a glass rod.

-

Ligate one end of the everted segment to form a sac and fill it with a known volume of buffer. Ligate the other end.

b. Incubation and Sampling:

-

Incubate the everted sac in a flask containing the test compound dissolved in an oxygenated buffer at 37°C.

-

At predetermined time points, withdraw samples from the serosal (inside the sac) and mucosal (outside the sac) fluids for analysis.

c. Data Analysis: Determine the concentration of the test compound and its metabolites in the serosal and mucosal fluids to assess transport and metabolism.[16][17]

Cytochrome P450 (CYP) Inhibition Assay

This in vitro assay evaluates the potential of DG and its metabolites to cause drug-drug interactions by inhibiting CYP enzymes.

a. Incubation with Human Liver Microsomes (HLMs):

-

Prepare an incubation mixture containing HLMs, a specific CYP probe substrate, and the test compound (DG, GAMG, or GA) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding a NADPH-generating system.

-

After a specific incubation time, terminate the reaction (e.g., by adding a cold organic solvent).

b. Analysis:

-

Analyze the formation of the metabolite of the probe substrate using LC-MS/MS.

-

Determine the IC₅₀ value of the test compound by measuring the inhibition of metabolite formation at various concentrations of the test compound.[10][18]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Glycyrrhizic Acid and Glycyrrhetic Acid

DG and its active metabolite, GA, exert their pharmacological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and metabolic regulation.

-

Anti-inflammatory Signaling: Glycyrrhizic acid and glycyrrhetic acid have been shown to suppress inflammatory responses by inhibiting the activation of the NF-κB pathway.[19] This is achieved through the modulation of upstream kinases such as PI3K/Akt.[5][20][21] The inhibition of NF-κB activation leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

General Experimental Workflow for In Vitro Metabolism Studies

A systematic workflow is essential for characterizing the metabolism and potential interactions of a compound like DG.

Conclusion

The biotransformation of this compound to its active metabolite, glycyrrhetic acid, is a critical process governed primarily by the enzymatic activity of the gut microbiota. A thorough understanding of this metabolic pathway, coupled with robust in vitro and in situ experimental evaluation, is paramount for the rational development of DG as a therapeutic agent. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug metabolism and development, facilitating further investigation into the therapeutic potential of this remarkable natural product.

References

- 1. Impact of Gut Microbiota on the Pharmacokinetics of Glycyrrhizic Acid in Yokukansan, a Kampo Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Gut Microbiota on the Pharmacokinetics of Glycyrrhizic Acid in Yokukansan, a Kampo Medicine [jstage.jst.go.jp]

- 3. The Effect of Gut Microbiome Perturbation on the Bioavailability of Glycyrrhizic Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glycyrrhizic acid and 18β-glycyrrhetinic acid modulate lipopolysaccharide-induced inflammatory response by suppression of NF-κB through PI3K p110δ and p110γ inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis of glycyrrhizin to 18 beta-glycyrrhetyl monoglucuronide by lysosomal beta-D-glucuronidase of animal livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and characterization of a novel β-glucuronidase precisely converts glycyrrhizin to glycyrrhetinic acid 3-O-mono-β-D-glucuronide from plant endophytic Chaetomium globosum DX-THS3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Inhibition by Three Licorice Species and Fourteen Licorice Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. benchchem.com [benchchem.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. ijpsonline.com [ijpsonline.com]

- 15. sites.ualberta.ca [sites.ualberta.ca]

- 16. [PDF] Everted gut sac model as a tool in pharmaceutical research: limitations and applications | Semantic Scholar [semanticscholar.org]

- 17. Everted gut sac model as a tool in pharmaceutical research: limitations and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Glycyrrhetinic acid suppressed NF-κB activation in TNF-α-induced hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Glycyrrhizic acid and 18beta-glycyrrhetinic acid inhibit inflammation via PI3K/Akt/GSK3beta signaling and glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Bile acids and fxr and nsaids | PDF [slideshare.net]

Diammonium Glycyrrhizinate as a bioactive constituent from Glycyrrhiza uralensis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diammonium Glycyrrhizinate (DAG), a primary bioactive component derived from the roots of Glycyrrhiza uralensis (licorice), has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2] As a salt form of glycyrrhizic acid, DAG exhibits enhanced stability and bioactivity, making it a promising candidate for therapeutic development.[1] This technical guide provides a comprehensive overview of the bioactive properties, mechanisms of action, and experimental evaluation of DAG, tailored for researchers, scientists, and professionals in drug development.

Historically, licorice root has been a cornerstone of traditional Chinese medicine for its anti-inflammatory, hepatoprotective, and antiviral properties.[3] Modern pharmacological studies have substantiated these traditional uses, identifying DAG as a key contributor to these effects.[1][3] This document aims to consolidate the current scientific knowledge on DAG, presenting detailed experimental protocols, quantitative data, and visual representations of its molecular interactions to facilitate further research and development.

Bioactive Properties of this compound

DAG exhibits a broad spectrum of bioactive properties, primarily centered around its anti-inflammatory, antiviral, antioxidant, and hepatoprotective effects.

Anti-inflammatory Activity

DAG has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models.[1][4] Its mechanism of action is largely attributed to the downregulation of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][5] By inhibiting these pathways, DAG reduces the expression and release of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][4][6]

Antiviral Activity

DAG has shown significant antiviral activity against a range of viruses.[7] Notably, it has been reported to effectively reduce infections of several human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2, with EC50 values ranging from 115 to 391 μg/mL.[7] The primary antiviral mechanism of DAG involves interrupting the entry of the virus into host cells by binding to the receptor-binding domain (RBD) of the viral spike protein.[7]

Antioxidant Properties

The antioxidant activity of DAG contributes to its protective effects against cellular damage. It functions by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate its antioxidant potential.[8][9]

Hepatoprotective Effects

DAG is widely recognized for its hepatoprotective properties and is used clinically for the treatment of liver diseases.[3][10] In animal models of liver injury, such as that induced by Concanavalin (B7782731) A, DAG pretreatment has been shown to significantly reduce serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), key markers of liver damage.[3][10] This protective effect is linked to its anti-inflammatory and antioxidant activities, as well as its ability to modulate immune responses within the liver.[3][10][11][12][13]

Data Presentation

Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC50 (μg/mL) | Reference |

| HCoV-OC43 | H460 | qRT-PCR | 360 ± 21 | [7] |

| HCoV-229E | Huh7 | qRT-PCR | 277 ± 4 | [7] |

| SARS-CoV-2 (B.1.1.7) | Vero E6 | qRT-PCR | ~150 | [7] |

| SARS-CoV-2 (B.1.351) | Vero E6 | qRT-PCR | ~200 | [7] |

| SARS-CoV-2 (BA.5) | Vero E6 | qRT-PCR | ~115 | [7] |

| SARS-CoV-2 (EG.5) | Vero E6 | qRT-PCR | ~391 | [7] |

| SARS-CoV-2 (XBB.1.16) | Vero E6 | qRT-PCR | ~250 | [7] |

Hepatoprotective Effect of this compound in Concanavalin A-Induced Liver Injury in Mice

| Treatment Group | Dosage | ALT (U/L) | AST (U/L) | Reference |

| Control | - | Normal | Normal | [3][10] |

| Concanavalin A | 15-20 mg/kg | 890.42 ± 216.32 | 823.71 ± 214.21 | [3][10] |

| Con A + DAG | 75 mg/kg | 241.71 ± 106.09 | 220.06 ± 85.84 | [3][10] |

| Con A + DAG | 200 mg/kg | 265.62 ± 82.43 | 244.70 ± 79.09 | [3][10] |

In Vitro Anti-inflammatory Effects of this compound on Aβ(1-42)-treated BV-2 Microglia

| Inflammatory Mediator | Treatment | Fold Change vs. Control | Reference |

| TNF-α mRNA | Aβ(1-42) | Increased | [1] |

| Aβ(1-42) + DAG (0.001 mg/mL) | Significantly Reduced | [1] | |

| COX-2 mRNA | Aβ(1-42) | Increased | [1] |

| Aβ(1-42) + DAG (0.001 mg/mL) | Significantly Reduced | [1] | |

| iNOS mRNA | Aβ(1-42) | Increased | [1] |

| Aβ(1-42) + DAG (0.001 mg/mL) | Significantly Reduced | [1] | |

| IL-1β mRNA | Aβ(1-42) | Increased | [1] |

| Aβ(1-42) + DAG (0.001 mg/mL) | Significantly Reduced | [1] | |

| COX-2 Protein | Aβ(1-42) | Increased | [1] |

| Aβ(1-42) + DAG (0.001 mg/mL) | Reduced to ~73-97% of Aβ group | [1] | |

| iNOS Protein | Aβ(1-42) | Increased | [1] |

| Aβ(1-42) + DAG (0.001 mg/mL) | Reduced to ~57-82% of Aβ group | [1] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of DAG are underpinned by its modulation of key intracellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. DAG has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of inflammatory mediators.[1][5]

Caption: DAG inhibits the NF-κB signaling pathway by preventing the nuclear translocation of NF-κB.

Modulation of MAPK Signaling Pathway

The MAPK family of kinases, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for cellular responses to a variety of external stimuli and are key players in the inflammatory process. DAG has been observed to inhibit the phosphorylation of p38, ERK, and JNK, thereby attenuating the downstream inflammatory cascade.[1][5][14][15]

Caption: DAG modulates the MAPK signaling pathway by inhibiting the phosphorylation of key kinases.

Experimental Protocols

Extraction and Isolation of this compound from Glycyrrhiza uralensis

This protocol describes a common method for the extraction and isolation of DAG.

Caption: Workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: Dry the roots of Glycyrrhiza uralensis and grind them into a fine powder.[16][17][18][19][20]

-

Extraction:

-

Macerate the powdered roots with a solvent mixture of acetone and dilute nitric acid for 2 hours at room temperature.[16]

-

Filter the mixture to separate the filtrate from the solid marc.

-

To the remaining marc, add additional acetone and warm gently to extract any remaining compounds.

-

Filter again and combine this filtrate with the first one.[16]

-

-

Precipitation:

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the collected precipitate with acetone to remove impurities.[16]

-

Dry the purified precipitate to obtain this compound.

-

In Vivo Model: Concanavalin A-Induced Liver Injury

This model is used to evaluate the hepatoprotective effects of DAG.[3][10][21][22][23][24][25]

Methodology:

-

Animals: Use male C57BL/6J mice (6-8 weeks old).

-

Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.

-

Grouping: Divide the mice into at least three groups: a control group, a Concanavalin A (Con A) treated group, and a Con A + DAG treated group.

-